molecular formula C13H19NO6 B1409201 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate CAS No. 1824718-91-3

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate

Cat. No.: B1409201
CAS No.: 1824718-91-3
M. Wt: 285.29 g/mol
InChI Key: CFSGPBCOICZYDS-UHFFFAOYSA-N
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Description

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is a versatile chemical compound with a unique structure that allows for diverse experimental possibilities. It is used in various scientific research applications, making it a valuable tool for scientists exploring new frontiers in their respective fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate typically involves the esterification of heptanedioic acid with 2,5-dioxopyrrolidin-1-yl and ethyl alcohol. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes, utilizing advanced reactors and continuous flow systems to maximize yield and efficiency. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reagents and conditions used .

Scientific Research Applications

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In the study of enzyme mechanisms and metabolic pathways.

    Medicine: As a precursor for drug development and pharmaceutical research.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate exerts its effects involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which can then participate in various biochemical reactions. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Diroximel fumarate: A compound with similar ester groups used in pharmaceutical applications.

    N-hydroxysuccinimide esters: Commonly used in bioconjugation and labeling reactions.

Uniqueness

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate stands out due to its unique combination of ester groups and heptanedioic acid backbone, providing distinct reactivity and versatility in various applications. Its ability to undergo multiple types of chemical reactions and its use in diverse scientific fields highlight its significance.

Properties

IUPAC Name

7-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-2-19-12(17)6-4-3-5-7-13(18)20-14-10(15)8-9-11(14)16/h2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSGPBCOICZYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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